molecular formula C7H11N3O4 B1676599 Misonidazole CAS No. 13551-87-6

Misonidazole

Número de catálogo: B1676599
Número CAS: 13551-87-6
Peso molecular: 201.18 g/mol
Clave InChI: OBBCSXFCDPPXOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El misonidazol es un compuesto nitroimidazólico conocido por sus propiedades radiosensibilizantes y antineoplásicas. Se ha estudiado ampliamente por su capacidad para sensibilizar a las células tumorales hipóxicas a los efectos citotóxicos de la radiación ionizante. Este compuesto es particularmente significativo en el campo de la oncología, donde se ha utilizado para mejorar la eficacia de la radioterapia en el tratamiento de tumores hipóxicos resistentes .

Mecanismo De Acción

El misonidazol ejerce sus efectos principalmente a través de la formación de radicales libres y el agotamiento de los tioles radioprotectores. Esto sensibiliza las células hipóxicas a la radiación ionizante, lo que lleva a un mayor daño del ADN y a la inhibición de la síntesis del ADN. El compuesto también tiene un efecto citotóxico directo sobre las células hipóxicas, independientemente de la radiación. Los objetivos moleculares incluyen el ADN y diversas enzimas celulares implicadas en las respuestas al estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Misonidazole interacts with various enzymes and proteins. It is known to interact with superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), major antioxidant enzymes in animals . This compound’s interaction with these enzymes is crucial for its function, as it induces the formation of free radicals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation . The “pre-incubation” effect of this compound, where the sensitiser-enhancement ratio (SER) is increased following prolonged exposure of cells in hypoxia to this compound, has been demonstrated . It also induces depletion of cellular GSH .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It captures low energy electrons to form the non-decomposed molecular anion . Additionally, it is postulated that nitroreduction and binding of the nitroreduction products to macromolecules is a probable mechanism for the mutagenic and cytotoxic properties of this compound .

Temporal Effects in Laboratory Settings

Over time, changes in the effects of this compound have been observed in laboratory settings. The “pre-incubation” effect of this compound increases following prolonged exposure of cells in hypoxia to this compound . There is also a reduction in this compound plasma elimination half-life and an increase in 24h urinary excretion after treatment with dexamethasone .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with the hexose monophosphate pathway (HMP), a major pathway for the supply of reducing equivalents . The influence of glucose on the toxicity and binding of this compound has been studied, indicating that glucose concentrations lower than 5 mm can decrease the HMP rate and the toxicity and binding of this compound to hypoxic cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that this compound accumulates in various tissues, including the liver .

Subcellular Localization

It is known that this compound can penetrate various compartments of the cell due to its small size and lipophilic nature .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El misonidazol se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2-nitroimidazol con epiclorhidrina, seguida de metanólisis para producir misonidazol. Las condiciones de reacción suelen implicar el uso de una base como el hidróxido de sodio y un disolvente orgánico como el metanol .

Métodos de producción industrial: La producción industrial de misonidazol sigue rutas sintéticas similares pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El misonidazol sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos:

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

El misonidazol se suele comparar con otros compuestos nitroimidazólicos como el etanidazol, el metronidazol y el nimorazol. Si bien todos estos compuestos comparten propiedades radiosensibilizantes similares, el misonidazol es único en su mayor afinidad electrónica y mayor citotoxicidad en condiciones hipóxicas. Esto lo hace particularmente efectivo en la sensibilización de las células tumorales hipóxicas resistentes a la radioterapia .

Compuestos similares:

Las propiedades únicas del misonidazol y sus amplias aplicaciones de investigación lo convierten en un compuesto valioso en los campos de la química, la biología, la medicina y la industria.

Actividad Biológica

Misonidazole, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxic cell radiosensitizer . This article delves into its biological activity, emphasizing its effects on DNA, tumor cytotoxicity, and metabolic pathways.

This compound acts by selectively targeting hypoxic cells, which are often resistant to radiation therapy. The compound undergoes reductive biotransformation in hypoxic conditions, leading to the formation of reactive species that can damage cellular components, particularly DNA. This property makes this compound an effective agent in enhancing the efficacy of radiotherapy in tumors that exhibit hypoxia.

Interaction with DNA

Research has demonstrated that this compound interacts with DNA radicals, converting them into alkali-labile sites, which are precursors to DNA strand breaks. In a study by Endoh et al., it was observed that the presence of this compound increased the formation of these alkali-labile sites in a dose-dependent manner when exposed to radiation. This suggests that this compound not only protects against certain types of DNA damage but also modifies the nature of the damage induced by radiation exposure .

Tumor Cytotoxicity Enhancement

This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents. In experiments involving mouse tumors, prolonged exposure to low levels of this compound resulted in enhancement ratios (ERs) ranging from 1.6 to 2.2 when combined with alkylating agents like cyclophosphamide (CY) and melphalan (L-PAM). These findings indicate that this compound can significantly improve therapeutic outcomes without increasing damage to normal tissues .

Case Studies and Clinical Applications

  • Study on Tumor Response : A study evaluated the effects of this compound on RIF-1 tumors in mice. Prolonged exposure to low doses yielded enhancement ratios similar to those achieved with larger single doses, indicating that continuous administration may be more beneficial for clinical applications .
  • Metabolism and Excretion : Research on the metabolism of this compound revealed that its biological activity is closely linked to its hypoxia-dependent reduction in liver tissues. This biotransformation is crucial for its effectiveness as a radiosensitizer .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with LD50 values indicating a relatively safe margin for therapeutic use. In animal studies, this compound showed no significant adverse effects at therapeutic doses, further supporting its potential for clinical use .

Summary Table of Key Findings

Aspect Details
Chemical Class 2-Nitroimidazole
Primary Use Hypoxic cell radiosensitizer
Mechanism Reductive biotransformation under hypoxia
DNA Interaction Converts DNA radicals to alkali-labile sites
Enhancement Ratios (ER) 1.6 - 2.2 with CY and L-PAM
LD50 Values Indicate low acute toxicity; safe for therapeutic use

Propiedades

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864420
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL)
Record name MISONIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

13551-87-6, 95120-44-8
Record name Misonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misonidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misonidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misonidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Misonidazole
Reactant of Route 2
Reactant of Route 2
Misonidazole
Reactant of Route 3
Reactant of Route 3
Misonidazole
Reactant of Route 4
Reactant of Route 4
Misonidazole
Reactant of Route 5
Reactant of Route 5
Misonidazole
Reactant of Route 6
Reactant of Route 6
Misonidazole
Customer
Q & A

Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?

A1: this compound selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, this compound undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.

Q2: Does this compound affect normal, well-oxygenated cells?

A2: While this compound primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.

Q3: What are the downstream effects of this compound-induced DNA damage in hypoxic cells?

A3: The DNA damage induced by this compound's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.

Q5: How does the structure of this compound contribute to its radiosensitizing activity?

A5: The key structural features of this compound that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]

Q6: Have any structural modifications of this compound been explored to improve its efficacy or reduce toxicity?

A6: Yes, several analogs of this compound have been synthesized and evaluated, such as desmethylthis compound, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.

Q7: What are the common formulation strategies used for this compound?

A7: this compound has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.

Q8: What is the typical pharmacokinetic profile of this compound in animal models and humans?

A8: this compound exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []

Q9: How does the route of administration affect this compound's pharmacokinetics?

A9: Studies show variations in this compound's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []

Q10: What in vitro and in vivo models have been used to study the efficacy of this compound?

A10: The efficacy of this compound has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in clinical trials for cancer treatment?

A11: While preclinical studies showed promising results, clinical trials with this compound as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.

Q12: What are the major concerns regarding the toxicity of this compound?

A12: The primary dose-limiting toxicity of this compound is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]

Q13: Have any specific drug delivery strategies been explored to improve the targeting of this compound to hypoxic tumor regions?

A13: While the provided research doesn't delve into specific drug delivery strategies for this compound, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []

Q14: Can this compound be used as a biomarker for hypoxia in tumors?

A14: Research suggests that this compound and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.

Q15: What analytical techniques have been employed to measure this compound concentrations in biological samples?

A15: Various analytical methods have been used to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]

Q16: Are there any alternative compounds with similar mechanisms of action to this compound being investigated as potential radiosensitizers?

A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to this compound. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.